Pyridine, 4-(1-ethoxyethenyl)-

Description

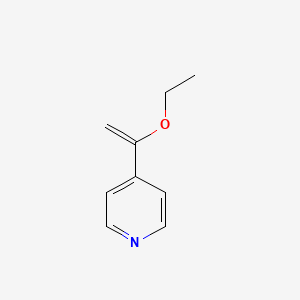

Pyridine, 4-(1-ethoxyethenyl)-, is a pyridine derivative substituted at the 4-position with an ethoxyethenyl group (CH₂=CH-O-C₂H₅). This structure introduces both electron-donating (ethoxy) and π-conjugated (ethenyl) effects, influencing its electronic properties, solubility, and reactivity. The ethoxyethenyl group may enhance conjugation and modulate bioactivity, making it relevant in materials science, pharmacology, and synthetic chemistry .

Properties

CAS No. |

62369-33-9 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-(1-ethoxyethenyl)pyridine |

InChI |

InChI=1S/C9H11NO/c1-3-11-8(2)9-4-6-10-7-5-9/h4-7H,2-3H2,1H3 |

InChI Key |

GJRFXWVUMMTZNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of 4-iodopyridine to palladium(0), followed by coordination and insertion of ethyl vinyl ether into the Pd–C bond. Subsequent β-hydride elimination yields the desired vinyl ether product. Key parameters include:

- Catalyst : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

- Base : Potassium acetate (KOAc) or triethylamine (Et₃N) to neutralize HI byproducts.

- Solvent : Dimethylacetamide (DMA) or toluene at reflux (80–110°C).

- Ligands : Triphenylphosphine (PPh₃) enhances catalytic activity.

A representative procedure involves heating 4-iodopyridine (1 equiv), ethyl vinyl ether (1.2 equiv), Pd(OAc)₂ (5 mol%), and KOAc (2 equiv) in DMA at 100°C for 12–24 hours. The product is isolated via column chromatography, yielding 60–70%.

Advantages and Limitations

- Advantages : High regioselectivity for the 4-position, scalability, and compatibility with diverse vinyl ethers.

- Limitations : Requires inert conditions, and palladium residues necessitate post-reaction purification.

Reaction of 4-Iodopyridine with Ethoxyacetylene and Triflic Acid

This method leverages the electrophilic activation of pyridine derivatives. Ethoxyacetylene (HC≡C-OEt) reacts with 4-iodopyridine in the presence of triflic acid (TfOH) to form an N-(1-ethoxyvinyl)pyridinium triflate intermediate, which is subsequently neutralized to yield 4-(1-ethoxyethenyl)pyridine.

Reaction Protocol

- Step 1 : 4-Iodopyridine (1 equiv) is combined with ethoxyacetylene (1.1 equiv) and TfOH (1 equiv) in dichloromethane (DCM) at 0°C. The mixture is stirred for 2–4 hours, forming a pyridinium salt.

- Step 2 : The intermediate is treated with aqueous sodium bicarbonate (NaHCO₃) to deprotonate the pyridinium species, affording the neutral product in 75–85% yield.

Key Considerations

- Acid Strength : Triflic acid’s strong acidity ensures efficient activation of the pyridine ring.

- Workup : Neutralization must be carefully controlled to avoid overbasification, which may degrade the product.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(1-ethoxyethenyl)- undergoes various types of chemical reactions, including:

Oxidation: Pyridine derivatives can be oxidized to form pyridine N-oxides by treatment with peracids.

Reduction: Reduction reactions can convert pyridine derivatives to their corresponding dihydropyridine forms.

Common Reagents and Conditions

Oxidation: Common reagents include peracids for the formation of pyridine N-oxides.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Pyridine, 4-(1-ethoxyethenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-(1-ethoxyethenyl)- involves its interaction with molecular targets and pathways. Pyridine derivatives can undergo redox reactions, which are crucial for their biological activity . The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Electronic Properties

4-(1-Aminoethyl)pyridine

- Structure: Features an aminoethyl (-CH₂CH₂NH₂) substituent at the 4-position.

- UV-vis absorption maxima vary between gas phase and water, with solvent effects modeled via TD-DFT (B3LYP/B3PW91 functionals). Absorption peaks align closely between functionals .

- Reactivity : The low ΔE suggests susceptibility to electrophilic/nucleophilic attacks. Applications include precursor roles in antimicrobial agents and metal complexes .

Pyridine, 4-Ethenyl-

- Structure : A simple ethenyl (-CH=CH₂) substituent at the 4-position.

- Physical Properties :

- Electronic Effects : The ethenyl group enhances π-conjugation but lacks the electron-donating ethoxy group, reducing solubility in polar solvents compared to 4-(1-ethoxyethenyl)-pyridine .

Pyridine, 2-[(1E)-2-(4-Pyridinyl)ethenyl]

- Structure : A conjugated ethenyl bridge linking two pyridine rings (bipyridyl system).

- Electronic Properties : Extended conjugation results in distinct absorption spectra and redox behavior. The trans-configuration stabilizes planar geometry, favoring charge delocalization .

- Applications: Potential in coordination chemistry and optoelectronic materials due to dual pyridine coordination sites .

Solubility and Hydrogen-Bonding Effects

(S)-4-(1-Hydroxyethyl)pyridine

- Structure : Hydroxyl (-CH(OH)CH₃) substituent at the 4-position.

- Solubility : The hydroxyl group enables hydrogen bonding, enhancing aqueous solubility compared to ethoxyethenyl derivatives.

- Applications : Used in chiral synthesis and pharmaceutical intermediates due to stereochemical versatility .

4-(2-Hydroxyethylamino)-pyridine

- Structure: Combines hydroxyl and amino groups (-NH-CH₂CH₂OH).

- Reactivity : Dual functional groups enable diverse derivatization (e.g., esterification, coordination). Bioavailability scores suggest moderate GI absorption .

Comparative Data Table

Electronic and Spectroscopic Comparison

Notes:

- The aminoethyl derivative exhibits solvent-dependent UV shifts (~15 nm bathochromic shift in water), attributed to polar interactions .

- Ethoxyethenyl analogs likely show similar trends but with red-shifted λmax due to enhanced conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.